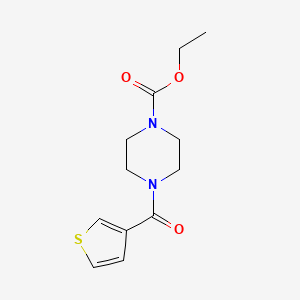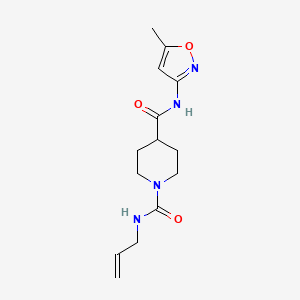![molecular formula C14H20N2O2 B6586363 1-benzyl-3-[(1-hydroxycyclopentyl)methyl]urea CAS No. 1219906-94-1](/img/structure/B6586363.png)
1-benzyl-3-[(1-hydroxycyclopentyl)methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-3-[(1-hydroxycyclopentyl)methyl]urea (BCPU) is a novel small molecule that is gaining interest due to its potential applications in scientific research. This molecule is a member of the urea family, and its structure consists of a benzyl group and a hydroxycyclopentylmethyl group connected by a urea bond. BCPU has been studied for its use in a variety of scientific research applications, including biochemical and physiological effects, as well as its potential for use in laboratory experiments.
Applications De Recherche Scientifique
1-benzyl-3-[(1-hydroxycyclopentyl)methyl]urea has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology. In biochemistry, 1-benzyl-3-[(1-hydroxycyclopentyl)methyl]urea has been used to study the effects of urea on enzyme activity, protein folding, and the binding of proteins to DNA. In physiology, 1-benzyl-3-[(1-hydroxycyclopentyl)methyl]urea has been studied for its potential to modulate the activity of certain receptors, such as the muscarinic acetylcholine receptor, and to modulate the activity of certain enzymes, such as the enzyme tyrosine kinase.
Mécanisme D'action
The mechanism of action of 1-benzyl-3-[(1-hydroxycyclopentyl)methyl]urea is not yet fully understood. However, it is believed that 1-benzyl-3-[(1-hydroxycyclopentyl)methyl]urea can interact with certain receptors, such as the muscarinic acetylcholine receptor, and modulate their activity. Additionally, 1-benzyl-3-[(1-hydroxycyclopentyl)methyl]urea may also interact with certain enzymes, such as tyrosine kinase, and modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-benzyl-3-[(1-hydroxycyclopentyl)methyl]urea are not yet fully understood. However, it is believed that 1-benzyl-3-[(1-hydroxycyclopentyl)methyl]urea can modulate the activity of certain receptors, such as the muscarinic acetylcholine receptor, and modulate the activity of certain enzymes, such as tyrosine kinase. Additionally, 1-benzyl-3-[(1-hydroxycyclopentyl)methyl]urea may also have an effect on protein folding and the binding of proteins to DNA.
Avantages Et Limitations Des Expériences En Laboratoire
1-benzyl-3-[(1-hydroxycyclopentyl)methyl]urea has several advantages for use in laboratory experiments. It is a small molecule, making it easy to synthesize and handle. Additionally, it is relatively stable and has a low toxicity profile. However, 1-benzyl-3-[(1-hydroxycyclopentyl)methyl]urea also has some limitations. It is not soluble in water, making it difficult to use in aqueous solutions. Additionally, 1-benzyl-3-[(1-hydroxycyclopentyl)methyl]urea is not widely available, making it difficult to obtain in large quantities.
Orientations Futures
The potential future directions for 1-benzyl-3-[(1-hydroxycyclopentyl)methyl]urea include further exploration of its biochemical and physiological effects, as well as its potential applications in laboratory experiments. Additionally, further research into the mechanism of action of 1-benzyl-3-[(1-hydroxycyclopentyl)methyl]urea could lead to the development of novel therapeutic agents. Additionally, 1-benzyl-3-[(1-hydroxycyclopentyl)methyl]urea could be used in the development of new diagnostic tools and biomarkers for disease. Finally, 1-benzyl-3-[(1-hydroxycyclopentyl)methyl]urea could be used in the development of new drug delivery systems.
Méthodes De Synthèse
1-benzyl-3-[(1-hydroxycyclopentyl)methyl]urea can be synthesized by a two-step process. In the first step, the benzyl group is connected to the hydroxycyclopentylmethyl group by a condensation reaction. This reaction is catalyzed by a base, such as sodium hydroxide, and is followed by a dehydration reaction to form the urea bond. The second step involves the addition of a base, such as potassium carbonate, to the reaction mixture to form the desired product.
Propriétés
IUPAC Name |
1-benzyl-3-[(1-hydroxycyclopentyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c17-13(15-10-12-6-2-1-3-7-12)16-11-14(18)8-4-5-9-14/h1-3,6-7,18H,4-5,8-11H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCZZPFDZVPAIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)NCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-[(1-hydroxycyclopentyl)methyl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(thiophen-3-yl)ethyl]pent-4-enamide](/img/structure/B6586281.png)
![1-(4-methoxyphenyl)-3-[2-(thiophen-3-yl)ethyl]urea](/img/structure/B6586287.png)
![N-[2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B6586294.png)
![5-ethyl-7-(2-methylpiperidine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B6586305.png)



![N'-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-N-(2-methoxyethyl)ethanediamide](/img/structure/B6586354.png)
![N'-benzyl-N-[(1-hydroxycyclopentyl)methyl]ethanediamide](/img/structure/B6586362.png)
![3-(2H-1,3-benzodioxol-5-yl)-1-[(1-hydroxycyclopentyl)methyl]urea](/img/structure/B6586367.png)
![3,4-dimethyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzene-1-sulfonamide](/img/structure/B6586368.png)

![1-(3-fluorophenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]methanesulfonamide](/img/structure/B6586378.png)
![2-[(6-oxo-1,6-dihydropyridin-3-yl)formamido]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6586385.png)